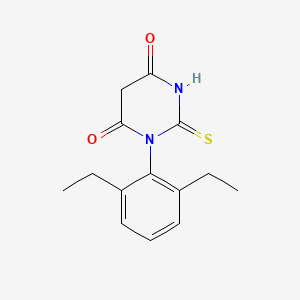

1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound characterized by its unique structure, which includes a diethylphenyl group and a sulfanylidene-diazinane core

Properties

IUPAC Name |

1-(2,6-diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-9-6-5-7-10(4-2)13(9)16-12(18)8-11(17)15-14(16)19/h5-7H,3-4,8H2,1-2H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUMZHIBQKJRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)CC(=O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2,6-diethylphenylamine with carbon disulfide and chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted diazinane derivatives.

Scientific Research Applications

1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the diazinane ring may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2,6-Diethylphenylamine: A precursor in the synthesis of 1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione.

2,6-Diethylphenyl isothiocyanate: Shares the diethylphenyl group but differs in its functional groups.

2,6-Diethylphenyl thiourea: Another compound with a similar core structure but different functional groups

Uniqueness: this compound is unique due to its combination of a diethylphenyl group and a sulfanylidene-diazinane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.

Biological Activity

1-(2,6-Diethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound belonging to the class of thiadiazines. Its unique chemical structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O2S

- Molar Mass : 264.34 g/mol

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on different biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- In Vitro Studies : A study on related thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Certain derivatives showed IC50 values significantly lower than that of standard drugs like sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

These findings suggest that modifications in the chemical structure can enhance the anticancer activity of thiadiazine derivatives.

The proposed mechanism for the anticancer activity includes:

- Induction of Apoptosis : Flow cytometry analysis indicated that certain derivatives induced apoptotic cell death in HeLa cells.

- Cell Cycle Arrest : The compounds caused cell cycle arrest at the sub-G1 phase, indicating a potential mechanism for their anticancer effects .

Toxicological Profile

The toxicological assessment of this compound indicates acute toxicity levels that are important for safety evaluations:

- Acute Toxicity : Classified under Category 4 for both oral and dermal exposure, indicating moderate toxicity levels .

Case Studies and Research Findings

Several research studies have explored the biological activities of compounds within the same class:

- Cytotoxicity Studies : A comparative study on substituted thiadiazines showed that many derivatives significantly inhibited cancer cell proliferation.

- Pharmacological Evaluations : Research has focused on understanding the binding affinities and interactions with specific receptors involved in cancer proliferation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.